Diethyl 2,2'-[benzene-1,3-diylbis(carbonylimino)]dibenzoate
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Overview
Description
Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]dibenzoate is a complex organic compound with the molecular formula C26H24N2O6 It is characterized by its intricate structure, which includes aromatic rings, ester groups, and secondary amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]dibenzoate typically involves the reaction of diethylamine with benzene-1,3-dicarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with benzoic acid to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]dibenzoate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, room temperature
Reduction: Lithium aluminum hydride in dry ether, reflux conditions
Substitution: Sodium methoxide in methanol, room temperature
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]dibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amide groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]dibenzoate can be compared with similar compounds such as:
Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]dibenzoate: Similar structure but with different positional isomerism, leading to variations in chemical properties and reactivity.
Diethyl 2,2’-[benzene-1,2-diylbis(carbonylimino)]dibenzoate: Another positional isomer with distinct chemical behavior.
Properties
Molecular Formula |
C26H24N2O6 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 2-[[3-[(2-ethoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C26H24N2O6/c1-3-33-25(31)19-12-5-7-14-21(19)27-23(29)17-10-9-11-18(16-17)24(30)28-22-15-8-6-13-20(22)26(32)34-4-2/h5-16H,3-4H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
JMRRTKOTYASKOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OCC |
Origin of Product |
United States |
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